Levofloxacin Glucuronide

Vue d'ensemble

Description

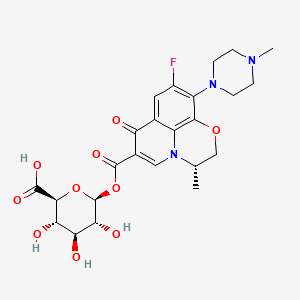

Levofloxacin Glucuronide is a metabolite of Levofloxacin, a third-generation fluoroquinolone antibiotic. This compound is formed through the process of glucuronidation, a phase II metabolic reaction where glucuronic acid is added to Levofloxacin. This transformation enhances the solubility of Levofloxacin, facilitating its excretion from the body. This compound is primarily excreted in the urine and is considered pharmacologically inactive compared to its parent compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Levofloxacin Glucuronide involves the enzymatic conjugation of Levofloxacin with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include an aqueous medium with a suitable buffer to maintain the pH, typically around 7.4, and the presence of cofactors such as UDP-glucuronic acid.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where Levofloxacin and glucuronic acid are introduced along with the UGT enzyme. The reaction is monitored and controlled to ensure optimal yield and purity of the product. Post-reaction, the mixture undergoes purification steps such as filtration, centrifugation, and chromatography to isolate this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Levofloxacin Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety can be cleaved off, reverting it back to Levofloxacin. This reaction is facilitated by enzymes such as β-glucuronidase.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-glucuronidase in an aqueous buffer at pH 5.0-7.0.

Oxidation and Reduction: this compound is relatively stable and does not commonly undergo oxidation or reduction under physiological conditions.

Major Products: The major product of the hydrolysis reaction is Levofloxacin, which retains its antimicrobial properties.

Applications De Recherche Scientifique

Pharmacological Properties

Levofloxacin is primarily known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its glucuronide metabolite is formed through phase II metabolism, which enhances its solubility and excretion. The pharmacokinetics of levofloxacin glucuronide are crucial for understanding its efficacy and safety profile in various patient populations.

Table 1: Pharmacokinetic Parameters of Levofloxacin and Its Glucuronide

| Parameter | Levofloxacin | This compound |

|---|---|---|

| Half-life | 6-8 hours | Varies based on renal function |

| Peak plasma concentration | 5.7 - 11.8 µg/mL | Not extensively studied |

| Volume of distribution | 100-200 L | Not extensively studied |

| Clearance | 1.5 - 2.0 L/h | Not extensively studied |

Clinical Applications

This compound has been investigated for various clinical applications, particularly in severe infections where levofloxacin is indicated.

Safety Profile and Adverse Effects

While levofloxacin is generally well-tolerated, adverse effects can occur. A notable case involved a patient who experienced severe hypoglycemia attributed to high levels of levofloxacin during hemodialysis . Such cases underscore the importance of monitoring drug levels and potential interactions with renal function.

Case Studies

Several case studies provide insights into the clinical implications of levofloxacin and its glucuronide metabolite.

Case Study: Severe Infection Management

In a clinical setting, a patient with complicated skin infections was treated with high-dose levofloxacin (750 mg). The treatment led to significant improvement within days, with the glucuronide metabolite likely aiding in maintaining effective drug levels in the system .

Case Study: Adverse Reactions

Another case reported visual hallucinations in a patient receiving levofloxacin for pneumonia. This adverse effect highlights the need for awareness regarding neuropsychiatric effects associated with fluoroquinolones . While direct connections to this compound were not established, understanding these reactions is crucial for patient safety.

Mécanisme D'action

Levofloxacin Glucuronide itself is pharmacologically inactive. its parent compound, Levofloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin prevents bacterial cell division and leads to cell death.

Comparaison Avec Des Composés Similaires

Ofloxacin Glucuronide: Another glucuronide metabolite of a fluoroquinolone antibiotic, Ofloxacin.

Ciprofloxacin Glucuronide: A glucuronide metabolite of Ciprofloxacin, another fluoroquinolone antibiotic.

Comparison: Levofloxacin Glucuronide is unique due to its parent compound, Levofloxacin, which is the S-enantiomer of Ofloxacin. This enantiomeric form provides Levofloxacin with superior antibacterial activity and a broader spectrum of action compared to Ofloxacin. Additionally, Levofloxacin has a better safety profile and fewer side effects, making its glucuronide metabolite an important compound in pharmacokinetic and toxicological studies.

Activité Biologique

Levofloxacin glucuronide, a metabolite of the fluoroquinolone antibiotic levofloxacin, is formed through the process of glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Levofloxacin and Its Metabolite

Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections. Its glucuronide conjugate, this compound, is formed in the liver and plays a significant role in the drug's metabolism and excretion. The primary enzymes involved in this process include UGT1A1, UGT1A3, and UGT1A9 .

Pharmacokinetics

Levofloxacin exhibits high oral bioavailability (99-100%) and is rapidly absorbed, reaching peak plasma concentrations within 1-2 hours post-administration. The elimination half-life of levofloxacin is approximately 6-8 hours . In urine analysis, this compound has been identified as a significant metabolite alongside minor metabolites such as desmethyl levofloxacin and levofloxacin n-oxide .

Table 1: Pharmacokinetic Parameters of Levofloxacin

| Parameter | Value |

|---|---|

| Bioavailability | 99-100% |

| Peak Plasma Concentration | 1-2 hours |

| Elimination Half-Life | 6-8 hours |

| Major Metabolite in Urine | Levofloxacin |

| Minor Metabolites | Desmethyl levofloxacin, Levofloxacin n-oxide, this compound |

Levofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription in bacteria. The glucuronidation process does not significantly alter the pharmacological activity of the parent compound but may influence its excretion and potential toxicity.

Case Studies

- Hypoglycemia Induced by Levofloxacin : A notable case involved a 65-year-old woman with type 2 diabetes who experienced severe hypoglycemia after starting levofloxacin therapy. Despite supportive measures, her hypoglycemic episodes persisted until treated with octreotide . This case highlights the need for awareness regarding potential adverse effects linked to levofloxacin and its metabolites.

- Efficacy in Treating Infections : A retrospective study analyzed the efficacy of levofloxacin in pediatric patients with bacterial infections. The study reported a significant reduction in white blood cell counts and C-reactive protein levels post-treatment, indicating effective management of infections .

Toxicological Considerations

This compound's role in toxicity is an area of ongoing research. While it is generally considered less active than its parent compound, understanding its pharmacokinetic properties can help assess potential risks associated with prolonged use or overdose scenarios .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10-,17-,18-,19+,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUZKDACXKMSN-VVQRKAEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857927 | |

| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160962-46-9 | |

| Record name | 1-O-[(3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Levofloxacin Glucuronide in the metabolism of Levofloxacin?

A: this compound is a minor metabolite of Levofloxacin identified in both plasma and excreta of Rhesus monkeys administered with the drug []. This metabolite likely forms through glucuronidation, a common metabolic pathway in the liver that increases water solubility of drugs, facilitating their elimination from the body. While a minor metabolite, this compound was found as the major analyte in the feces, indicating its potential role in the elimination pathway of Levofloxacin [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.